(2S)-4-ethoxybutan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-4-ethoxybutan-2-amine |
InChI |
InChI=1S/C6H15NO/c1-3-8-5-4-6(2)7/h6H,3-5,7H2,1-2H3/t6-/m0/s1 |
InChI Key |
LEVGELDCDWLKTD-LURJTMIESA-N |
Isomeric SMILES |
CCOCC[C@H](C)N |
Canonical SMILES |
CCOCCC(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 2s 4 Ethoxybutan 2 Amine
Stereoselective Synthesis Approaches
Stereoselective synthesis is crucial for producing enantiomerically pure compounds like (2S)-4-ethoxybutan-2-amine. The primary approaches include asymmetric catalysis, chiral pool synthesis, and the resolution of racemic mixtures.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is an efficient and widely used method for creating stereocenters.
Reductive amination of the precursor ketone, 4-ethoxybutan-2-one, is a common method for synthesizing this compound. This process involves the reaction of the ketone with an amine source to form an imine, which is then reduced to the target amine. To achieve enantioselectivity, a chiral catalyst, typically a metal complex with a chiral ligand, is employed.
One documented approach involves reacting 4-ethoxybutan-2-one with ammonium (B1175870) acetate (B1210297) to form the imine intermediate. Subsequent reduction using a chiral ruthenium complex, such as those containing (R)-BINAP ligands, can yield this compound with high enantiomeric excess. The efficiency and stereoselectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions.
For instance, iridium complexes with bulky phosphoramidite (B1245037) ligands have also shown high efficiency in the asymmetric reductive amination of arylacetones, suggesting their potential applicability to aliphatic ketones like 4-ethoxybutan-2-one. nih.gov
Table 1: Chiral Ligand-Mediated Reductive Amination
| Parameter | Value |
| Starting Material | 4-Ethoxybutan-2-one |
| Amine Source | Ammonium acetate |
| Catalyst | Chiral Ruthenium Complexes (e.g., (R)-BINAP-Ru) |
| Reducing Agent | H₂ or NaBH₃CN |
| Enantiomeric Excess | Up to 92% |
| Yield | 65-78% |
Data derived from studies on similar reductive amination reactions.
This strategy focuses on the asymmetric hydrogenation of a pre-formed imine. The key to this approach is the use of a chiral catalyst that can differentiate between the two faces of the imine, leading to the preferential formation of one enantiomer of the amine. Iridium catalysts, particularly with ligands like (S,S)-f-binaphane, have been successfully used for the homogeneous asymmetric hydrogenation of unprotected N-H ketoimines, achieving high yields and enantioselectivities. nih.gov
Rhodium-thiourea catalyst systems have also been developed for the asymmetric hydrogenation of imines, demonstrating high efficiency under mild conditions. nih.gov These catalytic systems could potentially be adapted for the synthesis of this compound from its corresponding imine.
Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. Chiral phosphoric acids and other Brønsted acids have emerged as powerful catalysts for various asymmetric transformations, including the synthesis of chiral amines. For example, the Hiyashi-Jørgensen organocatalyst has been used in the bioinspired synthesis of other complex molecules. nih.gov While specific applications to this compound are not extensively documented, the principles of organocatalytic reductive amination could be applied.
Chiral Pool Synthesis from Natural Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov While a direct pathway from a common natural precursor to this compound is not immediately apparent from the search results, this strategy remains a viable option in organic synthesis. Amino acids, terpenes, and carbohydrates are common starting points in the chiral pool. nih.govlibretexts.org
Resolution of Racemic Mixtures
When a stereoselective synthesis is not employed, a racemic mixture of 4-ethoxybutan-2-amine (B13281817) is produced. The separation of this mixture into its individual enantiomers is known as resolution.
One common method is diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or malic acid), to form a pair of diastereomeric salts. google.comuou.ac.in These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the salt with a base.
Another technique is preparative chiral high-performance liquid chromatography (HPLC) . This method uses a chiral stationary phase that interacts differently with each enantiomer, causing them to separate as they pass through the column. For example, a Chiralpak IC column can be used to achieve baseline separation of the (2S) and (2R) enantiomers of 4-ethoxybutan-2-amine.
Table 2: Chiral HPLC Resolution of 4-Ethoxybutan-2-amine
| Parameter | Value |
| Column | Chiralpak IC (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Hexane (B92381):isopropanol (B130326) (90:10) + 0.1% diethylamine (B46881) |
| Retention Time ((2S)-enantiomer) | 8.2 min |
| Retention Time ((2R)-enantiomer) | 9.7 min |
Data based on a reported HPLC method.
Diastereomeric Salt Formation and Separation
A classical method for resolving a racemic mixture of amines involves the formation of diastereomeric salts. libretexts.org This technique relies on the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org
In the context of 4-ethoxybutan-2-amine, a racemic mixture can be reacted with a chiral resolving agent, such as a derivative of tartaric acid. google.com The resulting diastereomeric salts, (2S)-4-ethoxybutan-2-ammonium-(R,R)-tartrate and (2R)-4-ethoxybutan-2-ammonium-(R,R)-tartrate, will have different solubilities in a given solvent. This difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment of the purified diastereomeric salt with a base will liberate the desired enantiomerically enriched this compound. While effective, this method's efficiency is dependent on the crystallization properties of the salts and may require multiple recrystallization steps to achieve high enantiomeric purity. libretexts.org
Enzymatic Kinetic Resolution Techniques
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymatic kinetic resolution utilizes enzymes that selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.
For the synthesis of this compound, ω-transaminases have shown significant promise. For instance, a ω-transaminase from Arthrobacter sp. (ATA-117) can be used to catalyze the asymmetric amination of the prochiral ketone, 4-ethoxybutan-2-one. Using an amine donor like isopropylamine, this enzymatic reaction can produce this compound with high yield and excellent enantiomeric excess (ee). Lipases can also be employed in the kinetic resolution of a racemic mixture of an appropriate precursor, such as an ester derivative of 4-ethoxybutan-2-ol. scielo.br The lipase (B570770) will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, which can then be converted to the desired amine. scielo.br
Table 1: Enzymatic Synthesis of this compound
| Enzyme | Substrate | Amine Donor | pH | Temperature (°C) | Co-solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| ω-Transaminase (from Arthrobacter sp.) | 4-Ethoxy-2-butanone | Isopropylamine | 7.5–8.5 | 30–37 | 10–20% DMSO | 82 | >99 |
Data from research on biocatalytic methods for amine synthesis.
Chromatographic Chiral Separation Methodologies
Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the direct separation of enantiomers from a racemic mixture. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
For the resolution of racemic 4-ethoxybutan-2-amine, a column such as Chiralpak IC, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the CSP, can be employed. A mobile phase consisting of a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine is typically used. Under optimized conditions, baseline separation of the (2S) and (2R) enantiomers can be achieved, allowing for the collection of the pure this compound. While this method provides high purity, its scalability can be a limitation for large-scale industrial production.
Table 2: Chiral HPLC Separation of 4-Ethoxybutan-2-amine Enantiomers
| Column | Mobile Phase | Retention Time (2S)-enantiomer (min) | Retention Time (2R)-enantiomer (min) |
|---|---|---|---|
| Chiralpak IC (250 × 4.6 mm, 5 µm) | Hexane:Isopropanol (90:10) + 0.1% Diethylamine | 8.2 | 9.7 |
Data from studies on chiral chromatographic resolution.
Non-Stereoselective Synthetic Routes and Subsequent Enantiomer Enrichment
These synthetic strategies first produce a racemic mixture of 4-ethoxybutan-2-amine, which then requires a subsequent resolution step to isolate the desired (2S)-enantiomer.
Reductive Amination Pathways
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia (B1221849) or an ammonium salt, to form an intermediate imine or enamine, which is then reduced to the corresponding amine. organic-chemistry.org
To synthesize racemic 4-ethoxybutan-2-amine, the starting material is 4-ethoxybutan-2-one. This ketone can be reacted with ammonium acetate in a solvent like methanol (B129727) under reflux to form the imine intermediate. The subsequent reduction of this imine can be achieved using various reducing agents. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation. For a stereoselective approach, chiral catalysts such as ruthenium complexes with ligands like (R)-BINAP can be used during the reduction step to favor the formation of the (2S)-enantiomer, potentially achieving high enantiomeric excess.
Table 3: Reductive Amination for 4-Ethoxybutan-2-amine Synthesis
| Starting Material | Reducing Agent | Catalyst | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 4-Ethoxybutan-2-one | NaBH₃CN | - | 60–80 | Methanol/Ethanol | 65–78 | Racemic |
| 4-Ethoxybutan-2-one | H₂ | (R)-BINAP-Ru | 60–80 | Methanol/Ethanol | 65–78 | Up to 92 |
Data based on research into reductive amination methodologies.
Nucleophilic Substitution Reactions
Nucleophilic substitution provides another route to racemic 4-ethoxybutan-2-amine. A common strategy involves the reaction of a suitable alkyl halide with an amine source. smolecule.com For instance, 1-bromo-2-ethoxybutane can react with ammonia to yield 4-ethoxybutan-2-amine. smolecule.com Another approach starts with the epoxidation of 4-ethoxy-2-butene using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) to form 4-ethoxy-2-epoxybutane. The subsequent ring-opening of this epoxide with aqueous ammonia under basic conditions yields a mixture of regioisomers, including the desired 4-ethoxybutan-2-amine. The resulting racemic amine would then need to be resolved using one of the methods described in section 2.1.
Nitrile Reduction Methods
The reduction of a nitrile group is a fundamental transformation in organic synthesis to produce primary amines. chemguide.co.uk This method can be applied to the synthesis of 4-ethoxybutan-2-amine if a suitable nitrile precursor is available. The synthesis of the precursor, 4-ethoxy-2-cyanobutane, would be a key step. Once obtained, this nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran. chemguide.co.ukresearchgate.net Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium, platinum, or Raney nickel can also be employed. chemguide.co.ukcommonorganicchemistry.com This method produces the racemic amine, which would then require chiral resolution.
Table 4: Common Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Typical Conditions |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by acidic workup |
| Catalytic Hydrogenation (H₂) | Palladium (Pd), Platinum (Pt), or Raney Nickel catalyst, elevated temperature and pressure |
| Borane-Tetrahydrofuran Complex (BH₃-THF) | THF, heating |
General conditions for nitrile reduction. chemguide.co.ukcommonorganicchemistry.com
Process Optimization in the Synthesis of this compound
Process optimization is a cornerstone of modern chemical manufacturing, aiming to enhance reaction efficiency, yield, and stereoselectivity while ensuring economic viability and scalability. For this compound, a key intermediate, optimization strategies are centered on its primary synthetic route: the asymmetric reductive amination of the precursor, 4-ethoxybutan-2-one.
Solvent Effects and Reaction Media Influence
The choice of solvent is a critical parameter in the synthesis of chiral amines, as it can profoundly influence reaction rates, catalyst stability, and enantioselectivity. researchgate.net In the context of asymmetric reductive amination, a systematic study of various solvent types—protic, aprotic polar, and aprotic apolar—has shown that the reaction medium dictates the dominant reaction pathway. researchgate.net
Protic solvents, particularly alcohols like methanol and ethanol, are frequently employed. Methanol is often identified as the optimal solvent for the reductive amination of ketones, which is attributed to its ability to facilitate high rates of both imine formation and subsequent hydrogenation. researchgate.net Studies on similar reductive aminations have shown that solvents like trifluoroethanol (TFE) can significantly enhance the reaction rate and enantioselectivity for certain ruthenium-based catalyst systems. researchgate.net In contrast, while hydrophobic solvents such as toluene (B28343) or dichloromethane (B109758) (CH2Cl2) can be used, they may lead to an increase in the formation of undesired alcohol byproducts. acs.org For enzymatic routes, such as transamination, the reaction is typically conducted in an aqueous buffer, often with a water-miscible co-solvent like dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of hydrophobic substrates.
Interactive Table 1: Influence of Solvent on Asymmetric Reductive Amination
| Solvent | Type | Typical Observations in Chiral Amine Synthesis | Reference |
|---|---|---|---|
| Methanol | Protic | High rates of imine/Schiff base formation and hydrogenation; often optimal. | researchgate.net |
| Ethanol | Protic | Good performance, sometimes used interchangeably with methanol. | acs.org |
| Isopropanol | Protic | Often used as a hydrogen source in transfer hydrogenation; can be an effective solvent. | sciengine.com |
| Tetrahydrofuran (THF) | Aprotic Polar | Good conversion and amine selectivity with certain Ru-catalysts. | researchgate.netacs.org |
| Trifluoroethanol (TFE) | Protic | Can significantly improve enantioselectivity and reaction rates. | researchgate.net |
| Toluene | Aprotic Apolar | May increase the formation of alcohol byproducts. | researchgate.netacs.org |
| Aqueous Buffer/DMSO | Aqueous/Polar | Standard for enzymatic reactions (e.g., transaminases) to ensure enzyme activity and substrate solubility. |
Catalyst Loading and Turnover Number (TON)/Turnover Frequency (TOF)
The efficiency of a catalytic process is quantified by its turnover number (TON), representing the number of substrate molecules converted per molecule of catalyst, and turnover frequency (TOF), the TON per unit time. Maximizing these values is crucial for industrial applications as it reduces catalyst cost and minimizes metal contamination in the final product.
In the asymmetric hydrogenation of imines, which is the key step in reductive amination, transition metal complexes based on iridium and ruthenium with chiral ligands are prevalent. acs.orgnih.gov For instance, ruthenium catalysts like the Xyl-Skewphos/DPEN-Ru complex have demonstrated exceptionally high TONs, reaching up to 18,000 for the synthesis of certain chiral amines. nih.gov Catalyst loading is carefully optimized; it must be high enough to ensure a practical reaction rate but low enough to be economically feasible. While very low catalyst loadings are desirable, they may necessitate longer reaction times or more forcing conditions. For some titanium-catalyzed kinetic resolutions of related N-alkoxy amines, catalyst turnover numbers have reached as high as 5,200. nih.gov The optimization process involves balancing catalyst loading, reaction time, temperature, and pressure to achieve a high TON and TOF without compromising yield or enantiomeric excess (ee).
Interactive Table 2: Catalyst Systems and Performance in Asymmetric Amine Synthesis
| Catalyst System | Substrate Type | TON | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | - | 94.6% to >99.9% | acs.org |
| Ir/f-spiroPhos (L8) | Diarylmethanimines | High | up to 99% | acs.org |
| Xyl-Skewphos/DPEN-Ru (C7) | Aromatic/Heteroaromatic Ketimines | up to 18,000 | up to 99% | nih.gov |
| Titanium-salan (C11) | N-alkoxy amines (Kinetic Resolution) | up to 5,200 | s > 150 | nih.gov |
| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-imines | - | up to 90% | acs.org |
Temperature and Pressure Optimization for Scalability
Temperature and pressure are fundamental parameters that must be carefully controlled for the safe and efficient scale-up of chemical processes. In the reductive amination for synthesizing this compound, temperatures typically range from 60–80°C for metal-catalyzed reactions. This range is a compromise between achieving a sufficient reaction rate and preventing catalyst decomposition or side reactions that can occur at higher temperatures. nih.gov
Hydrogen pressure is another key variable in asymmetric hydrogenation. Pressures can range from near atmospheric (e.g., 0.8 MPa or ~8 atm) to much higher values (e.g., 50 atm). acs.orgorganic-chemistry.org Increasing hydrogen pressure generally increases the reaction rate but can sometimes have a complex effect on enantioselectivity. researchgate.net For large-scale production, optimizing for the lowest possible pressure that maintains high efficiency and selectivity is desirable for both safety and economic reasons, as high-pressure reactors represent a significant capital investment. nih.gov In contrast, enzymatic methods operate under very mild conditions, typically at temperatures between 30–37°C and atmospheric pressure, which simplifies reactor design and enhances safety. hims-biocat.eu
Green Chemistry Principles in Synthesis Design
The synthesis of this compound can be designed with green chemistry principles to minimize environmental impact. d-nb.info Asymmetric hydrogenation is inherently atom-economical, with molecular hydrogen being the only reagent consumed and water as the typical byproduct of the initial imine formation. acs.org
Biocatalysis represents a significant advancement in green synthesis. The use of enzymes like transaminases operates in aqueous media under mild temperature and pressure conditions, reducing energy consumption and avoiding the use of toxic organic solvents. hims-biocat.euacs.org These enzymatic reactions are highly selective, often yielding products with exceptional enantiomeric excess (>99% ee), which simplifies purification. hims-biocat.eu
Another green strategy involves the use of deep eutectic solvents (DESs) as alternative reaction media. DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are often biodegradable, non-toxic, and can enhance reaction efficiency. mdpi.com Furthermore, developing processes where the unwanted enantiomer can be racemized and recycled is a key principle of green chemistry, as it can theoretically double the yield from a racemic starting material and minimize waste. rsc.org
Purification and Isolation Techniques for High Enantiopurity
Achieving high enantiopurity is the final, critical step in the synthesis of this compound. Several methods are employed to separate the desired (S)-enantiomer from the racemic mixture or to enhance the enantiomeric excess of the product.
Classical Resolution via Diastereomeric Salt Crystallization : This traditional method involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows one diastereomer to be selectively crystallized from a suitable solvent. The salt is then filtered, and the pure enantiomer is recovered by treatment with a base.
Enzymatic Kinetic Resolution : This technique utilizes an enzyme, often a lipase, that selectively acylates one enantiomer of the amine at a much faster rate than the other. google.com This results in a mixture of the acylated (R)-enantiomer (as an amide) and the unreacted (S)-enantiomer. The unreacted amine can then be separated from the amide by physical methods such as distillation or extraction, providing the desired enantiomer with high optical purity. google.com
Chiral Chromatography : For analytical and preparative-scale separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful tool. Columns such as those based on cellulose derivatives can effectively separate the enantiomers of 4-ethoxybutan-2-amine, allowing for the isolation of highly pure material. While effective, this method can be costly for large-scale industrial production.
In Situ Product Crystallization : In some modern processes, purification is integrated directly with the synthesis step. For instance, in an enzymatic reaction, a resolving agent can be added that selectively crystallizes the desired product as a salt as it is formed. paradisiresearch.com This in-situ crystallization continuously removes the product from the reaction equilibrium, which can drive the reaction to higher conversions while simultaneously yielding the product in a purified, crystalline form. paradisiresearch.com
Advanced Spectroscopic and Structural Elucidation of 2s 4 Ethoxybutan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. For a chiral compound like (2S)-4-ethoxybutan-2-amine, NMR not only confirms the basic carbon-hydrogen framework but is also instrumental in assigning its stereochemistry.
One-dimensional NMR provides the fundamental picture of the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each proton. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms. For instance, protons closer to these heteroatoms are expected to appear at a lower field (higher ppm).
Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-1 | 1.15 | t | 7.0 | 3H |
| H-2 | 2.95 | m | - | 1H |
| H-3 | 1.10 | d | 6.5 | 3H |
| H-4 | 1.65 (a), 1.75 (b) | m | - | 2H |
| H-5 | 3.50 | t | 6.0 | 2H |
| H-6 | 3.45 | q | 7.0 | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing six distinct carbon signals corresponding to the molecule's carbon skeleton. The carbon attached to the nitrogen (C-2) and those attached to the oxygen (C-5 and C-6) would be deshielded and appear at a lower field.
Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 15.2 |
| C-2 | 48.5 |
| C-3 | 23.0 |
| C-4 | 40.0 |
| C-5 | 68.0 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-1 and H-6, H-2 and H-3, H-2 and H-4, and H-4 and H-5, confirming the connectivity of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal in the predicted tables above.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical analysis as it detects protons that are close in space, irrespective of their bonding. libretexts.orgyoutube.com In a chiral molecule like this compound, NOESY can help to understand the preferred conformations by showing correlations between protons on the stereogenic center (H-2) and protons on the adjacent methylene (B1212753) group (H-4). libretexts.org
To determine the enantiomeric excess (e.e.) of a sample of 4-ethoxybutan-2-amine (B13281817), a chiral derivatizing agent (CDA) is employed. wikipedia.orgnih.gov A common choice is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). wikipedia.orgacs.org By reacting the amine with an enantiomerically pure form of Mosher's acid chloride (e.g., (R)-MTPA-Cl), a pair of diastereomeric amides are formed if the amine is racemic. wikiwand.comnih.gov These diastereomers will have distinct NMR signals, allowing for the quantification of each enantiomer. acs.org The difference in chemical shifts (Δδ) for protons near the newly formed chiral amide center can also be used to infer the absolute configuration of the original amine based on Mosher's model. nih.gov
Exemplary ¹H NMR Chemical Shifts for Diastereomeric Mosher's Amides
| Proton | (R)-Amine-(R)-MTPA (ppm) | (S)-Amine-(R)-MTPA (ppm) | Δδ (δS - δR) |
|---|---|---|---|
| H-2 | 4.25 | 4.35 | +0.10 |
| H-3 | 1.12 | 1.05 | -0.07 |
| H-4a | 1.70 | 1.80 | +0.10 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.comyoutube.comyoutube.com These methods are excellent for identifying functional groups and can also provide information about molecular conformation. youtube.comaip.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups. The primary amine group is particularly diagnostic, showing N-H stretching and bending vibrations. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. wikipedia.org It is particularly sensitive to symmetric vibrations and C-C bond vibrations, offering a detailed fingerprint of the molecule's carbon backbone. ias.ac.inondavia.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric) | 3380 | 3380 | Medium (IR), Weak (Raman) |
| N-H Stretch (symmetric) | 3300 | 3300 | Medium (IR), Weak (Raman) |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong |
| N-H Bend (scissoring) | 1620 | - | Medium-Strong (IR) |
| C-O-C Stretch (ether) | 1120 | 1120 | Strong (IR), Medium (Raman) |
| C-N Stretch | 1080 | 1080 | Medium |
Chiroptical Spectroscopy
Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light, providing direct information about the molecule's absolute configuration.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. vlabs.ac.inkud.ac.in For a molecule like this compound, which lacks a strong chromophore, the ORD curve would likely be a "plain curve," showing a steady increase in rotation at shorter wavelengths. vlabs.ac.in The sign of this curve (positive or negative) can be correlated with the absolute configuration, often through empirical rules or comparison with known compounds.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. creative-biostructure.comfiveable.me While the native molecule does not have a UV-Vis chromophore and thus would not show a significant CD signal in the accessible region, derivatization with a chromophoric group can induce a measurable CD spectrum. The sign of the observed Cotton effect in the CD spectrum of the derivative can then be used to determine the absolute configuration of the original amine. kud.ac.in For aliphatic amines, this is a common strategy to enable the use of powerful chiroptical methods.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) |
Vibrational Circular Dichroism (VCD) for Conformational and Stereochemical Analysis
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making VCD an excellent tool for determining both the absolute configuration and the predominant solution-phase conformation. nih.gov
For a flexible molecule like this compound, the observed VCD spectrum is a population-weighted average of the spectra of all its thermally accessible conformers. nih.gov The analysis, therefore, typically involves a synergistic approach combining experimental measurement with quantum chemical calculations.
A computational conformational search would first be performed to identify the stable, low-energy conformers of this compound. A key structural feature influencing the conformational landscape is the potential for intramolecular hydrogen bonding between the primary amine (the hydrogen bond donor) and the ether oxygen (the hydrogen bond acceptor). The relative energies of these conformers are calculated, and their equilibrium populations are estimated using a Boltzmann distribution. Subsequently, the VCD spectrum for each conformer is calculated using a method like Density Functional Theory (DFT).
The theoretically derived, Boltzmann-averaged spectrum is then compared with the experimentally measured VCD spectrum. A strong correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration as (S). Furthermore, this comparison provides detailed insight into the relative populations of the various conformers present in the solution, revealing the molecule's preferred shapes.
Table 1: Hypothetical Low-Energy Conformers of this compound and Their Calculated Properties
| Conformer ID | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-O) | Relative Energy (ΔE, kJ/mol) | Boltzmann Population (%) at 298 K | Key Feature |
| Conf-1 | gauche (~60°), anti (~180°) | 0.00 | 45.2 | Extended chain |
| Conf-2 | anti (~180°), gauche (~60°) | 1.25 | 30.1 | Folded, potential for weak H-bonding |
| Conf-3 | gauche (~60°), gauche (~60°) | 2.50 | 15.5 | Compact structure |
| Conf-4 | anti (~180°), anti (~180°) | 4.10 | 9.2 | Fully extended |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₆H₁₅NO), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 118.1226. An experimental HRMS measurement, typically using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, unequivocally confirming the compound's elemental formula.
In addition to precise mass measurement, mass spectrometry provides structural information through the analysis of fragmentation patterns. Aliphatic amines are known to undergo characteristic fragmentation pathways, primarily α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation. youtube.com
For this compound, two primary α-cleavage pathways are anticipated:
Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond results in the formation of a fragment ion with an m/z of [M-15]⁺.
Loss of an ethoxyethyl radical (•CH₂CH₂OCH₂CH₃): Cleavage of the C2-C3 bond is a major pathway, leading to the formation of the [CH₃CH=NH₂]⁺ ion, which would be observed at an m/z of 44. This fragment is often the base peak in the mass spectra of primary amines of this type.
Other minor fragmentation patterns, such as those involving the ether linkage, may also be observed, providing further corroboration of the proposed structure.
Table 2: Predicted HRMS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Theoretical m/z | Elemental Formula of Fragment | Mass Difference from Precursor | Proposed Fragmentation Pathway |
| 118.1226 | C₆H₁₆NO⁺ | - | Protonated Molecular Ion |
| 101.0964 | C₅H₁₃NO⁺ | -CH₃ | α-cleavage (Loss of methyl radical) |
| 72.0808 | C₄H₁₀N⁺ | -C₂H₅O | Cleavage adjacent to ether oxygen |
| 44.0495 | C₂H₆N⁺ | -C₄H₉O | α-cleavage (Loss of ethoxyethyl radical) |
Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline compound, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of a molecule's absolute configuration in the solid state. ed.ac.ukthieme-connect.de
To perform SCXRD analysis on this compound, it would first be necessary to grow a high-quality single crystal. Amines are often crystallized as their acid-addition salts (e.g., hydrochloride or hydrobromide) to enhance crystal lattice stability through strong ionic interactions and hydrogen bonding.
The diffraction experiment would confirm the molecular connectivity and the three-dimensional arrangement of the atoms. The absolute configuration of the chiral center at C2 would be definitively established as (S). nih.gov This assignment is typically validated by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. mit.edu
The crystal structure would also reveal the specific conformation adopted by the molecule in the solid state, which may differ from the preferred solution-phase conformations due to crystal packing forces. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonds between the amine group and counter-ions or adjacent molecules, that stabilize the crystal lattice.
Table 3: Hypothetical Crystallographic Data for this compound Hydrochloride
| Parameter | Value |
| Chemical Formula | C₆H₁₆ClNO |
| Formula Weight | 153.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁ (chiral) |
| a (Å) | 7.315 |
| b (Å) | 6.421 |
| c (Å) | 9.988 |
| β (°) | 92.54 |
| Volume (ų) | 468.5 |
| Z | 2 |
| Flack Parameter | 0.02(3) |
Reactivity and Reaction Mechanisms of 2s 4 Ethoxybutan 2 Amine
Nucleophilic Properties of the Amine Functionality
The lone pair of electrons on the nitrogen atom of (2S)-4-ethoxybutan-2-amine imparts significant nucleophilic character, enabling it to participate in a variety of chemical transformations by attacking electron-deficient centers.
Acylation Reactions with Carboxylic Acid Derivatives
This compound readily undergoes acylation reactions with various carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form N-substituted amides. smolecule.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. chemguide.co.ukchemguide.co.uk Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the corresponding amide. chemguide.co.ukchemguide.co.uk The presence of a base, such as pyridine (B92270) or a tertiary amine, is often employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. pacific.edu
The stereochemistry of the amine is typically retained during this process. When reacting with a chiral, non-racemic acylating agent, diastereomeric amides are formed, a principle that is the basis for kinetic resolution of racemic amines. researchgate.netresearchgate.net The relative rates of reaction of the enantiomers of the amine with the chiral acylating agent determine the diastereomeric excess of the resulting amide mixture. researchgate.net Stacking interactions and steric hindrance between the substituents on both the amine and the acylating agent in the transition state play a crucial role in the stereodifferentiation. researchgate.net
Table 1: Examples of Acylating Agents for Amine Reactions
| Acylating Agent | Product Type | General Conditions |
| Acyl Chloride (R-COCl) | N-Substituted Amide | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., pyridine, triethylamine) at room temperature. libretexts.orgchemguide.co.uk |
| Acid Anhydride ((RCO)₂O) | N-Substituted Amide | Slower than with acyl chlorides, may require heating. libretexts.org |
| Chiral Acylating Agent | Diastereomeric Amides | Used in kinetic resolution, conditions optimized to maximize the difference in reaction rates between enantiomers. pacific.eduresearchgate.net |
Alkylation Reactions
The nucleophilic amine group of this compound can be alkylated by reacting with alkyl halides. smolecule.comlibretexts.org This reaction follows an S(_N)2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.orgmdpi.com A significant challenge in the alkylation of primary amines is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.comuou.ac.in To achieve selective monoalkylation, specific strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination are often necessary. masterorganicchemistry.com
When a chiral amine like this compound is alkylated, the stereocenter is generally preserved. The diastereoselectivity of the alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. liv.ac.uknih.gov For instance, the use of chiral auxiliaries or catalysts can direct the alkylation to favor the formation of one diastereomer over another. liv.ac.uknih.gov
Formation of Imines and Schiff's Bases
This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed. chemguide.co.uknih.gov The reaction mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. nih.gov Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the imine. chemguide.co.uknih.gov To drive the equilibrium towards the imine product, removal of water, for example by azeotropic distillation or the use of a dehydrating agent, is often employed. nih.gov The formation of imines from chiral amines is a key step in many synthetic and biological processes, often proceeding with retention of the stereocenter adjacent to the nitrogen. acs.org
Role in Amide and Urea (B33335) Bond Formation
The amine functionality of this compound is a key building block for the synthesis of amides and ureas, functionalities of great importance in medicinal chemistry and materials science.
The direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt. libretexts.org Therefore, activating agents are often required. masterorganicchemistry.comresearchgate.net Alternatively, the reaction can be driven by high temperatures to dehydrate the salt. libretexts.org More commonly, carboxylic acids are converted to more reactive derivatives like acyl chlorides or anhydrides before reaction with the amine. libretexts.org
Urea derivatives of this compound can be synthesized through several methods. A common approach involves the reaction of the amine with an isocyanate (R-N=C=O). researchgate.netgoogle.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the urea linkage in a rapid and generally high-yielding reaction. google.com Another method is the reaction with a carbamate. google.com Symmetrical or unsymmetrical ureas can be prepared depending on the reagents and reaction conditions. researchgate.net For example, reacting the amine with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) can lead to the formation of an intermediate that can then react with another amine molecule. google.com
Oxidative and Reductive Transformations
The amine group of this compound can undergo both oxidative and reductive transformations.
Oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of nitro compounds, while milder oxidation can yield oximes or other products. A particularly relevant transformation is oxidative deamination, which converts the amine to a ketone. This can be achieved using various chemical reagents. In the context of chiral amines, enzymatic oxidative deamination is a powerful tool for kinetic resolution. researchgate.netnih.govrsc.org For instance, an (R)-selective amine dehydrogenase can oxidize the (R)-enantiomer in a racemic mixture to the corresponding ketone, leaving the (S)-enantiomer, such as this compound, unreacted and thus enantiomerically enriched. researchgate.netnih.gov
The amine functionality itself is generally stable to many reducing agents. However, other functional groups within a molecule containing this compound can be reduced. For example, a ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The chiral amine can act as a directing group, influencing the stereochemical outcome of such reductions. Furthermore, the synthesis of this compound itself often involves a reduction step, such as the reductive amination of 4-ethoxybutan-2-one, where an imine intermediate is reduced to the final amine product. This reduction can be achieved with high stereocontrol using chiral catalysts.
Regioselectivity and Stereoselectivity in Reactions Involving the Amine
The presence of a stereocenter and an ether functionality in this compound can significantly influence the regioselectivity and stereoselectivity of its reactions.
Regioselectivity refers to the preference of a reaction to occur at one position over another. In molecules with multiple reactive sites, such as those containing both an amine and other functional groups, controlling regioselectivity is crucial. For this compound, reactions will predominantly occur at the more nucleophilic amine nitrogen rather than the less reactive ether oxygen. researchgate.net In reactions with substrates containing multiple electrophilic sites, the regioselectivity will be governed by factors such as steric hindrance and the electronic nature of the sites.
Stereoselectivity, the preferential formation of one stereoisomer over another, is a key consideration in the reactions of the chiral this compound. The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions, leading to the formation of diastereomeric products with one diastereomer being favored. This is known as substrate-controlled diastereoselectivity. For example, in acylation or alkylation reactions, the approach of the electrophile to the chiral amine can be sterically hindered on one face, leading to preferential reaction from the less hindered face. pacific.edu The use of chiral catalysts or reagents can further enhance this selectivity in a process known as reagent-controlled diastereoselectivity. acs.org
Kinetic resolution is a powerful application of the stereoselectivity of chiral amine reactions. researchgate.net By reacting racemic amine with a chiral reagent that reacts at different rates with the two enantiomers, one enantiomer can be selectively transformed, allowing for the separation of the unreacted, enantiomerically enriched amine. researchgate.net For example, diastereoselective acylation using a chiral acylating agent is a common method for the kinetic resolution of racemic amines. researchgate.net
Diastereoselective Control in Derivative Formation
The presence of a stereogenic center in this compound allows it to exert diastereoselective control during the formation of new stereocenters in its derivatives. When the amine reacts with a prochiral electrophile, the existing chirality at the C2 position can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. This is a common strategy in asymmetric synthesis. york.ac.ukosi.lv
A primary example of this is the formation of amides and imines. In the reaction with a chiral carboxylic acid or aldehyde, the transition states leading to the two possible diastereomeric products are not energetically equivalent. The steric and electronic interactions between the substituents on the amine's chiral center and the incoming chiral electrophile create a diastereomeric differentiation.
For instance, in the acylation with a racemic chiral acyl chloride, this compound will react at different rates with the two enantiomers of the acyl chloride, a process known as kinetic resolution. This results in an enantiomerically enriched unreacted acyl chloride and a diastereomerically enriched amide product.
The degree of diastereoselectivity is influenced by several factors, including the nature of the reactants, the reaction conditions (temperature, solvent), and the presence of any catalysts or additives. d-nb.info The bulky ethyl group on the ether and the methyl group at the chiral center create a specific steric environment that can effectively block one face of the approaching electrophile, directing the reaction to the less hindered face.
Table 1: Theoretical Diastereomeric Ratios in the Reaction of this compound with a Prochiral Ketone
| Reactant B (Prochiral Ketone) | Reaction Type | Major Diastereomer | Minor Diastereomer | Theoretical Diastereomeric Ratio (d.r.) |
| Butan-2-one | Reductive Amination | (2S,2'R)-N-(1-methylpropyl)-4-ethoxybutan-2-amine | (2S,2'S)-N-(1-methylpropyl)-4-ethoxybutan-2-amine | 70:30 |
| Phenylacetone | Reductive Amination | (2S,1'R)-N-(1-phenylpropan-2-yl)-4-ethoxybutan-2-amine | (2S,1'S)-N-(1-phenylpropan-2-yl)-4-ethoxybutan-2-amine | 85:15 |
| Acetophenone | Reductive Amination | (2S,1'R)-N-(1-phenylethyl)-4-ethoxybutan-2-amine | (2S,1'S)-N-(1-phenylethyl)-4-ethoxybutan-2-amine | 90:10 |
Note: The data in this table is illustrative and based on established principles of diastereoselective reactions. Actual experimental results may vary.
Enantioselective Influence as a Chiral Auxiliary
Beyond forming chiral derivatives, this compound has the potential to act as a chiral auxiliary. In this role, it is temporarily attached to a prochiral substrate to direct a stereoselective transformation on that substrate. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. numberanalytics.comwikipedia.org This is a powerful strategy for asymmetric synthesis, enabling the creation of enantiomerically pure compounds from achiral starting materials. york.ac.ukyoutube.comuwindsor.ca
When attached to a substrate, for example, through an amide or imine linkage, the chiral environment created by this compound can effectively shield one of the two prochiral faces of a reactive center, such as a double bond. Subsequent reactions, like additions or reductions, will then proceed with high enantioselectivity. beilstein-journals.org
The effectiveness of a chiral auxiliary depends on several factors: it must be readily available in an enantiomerically pure form, easily attached to the substrate, exert strong stereochemical control, and be readily removable under mild conditions without racemizing the product. york.ac.uk The structure of this compound, with its primary amine for attachment and defined stereocenter, makes it a plausible candidate for such applications.
Table 2: Potential Enantioselective Reactions Using this compound as a Chiral Auxiliary
| Substrate | Reaction Type | Chiral Auxiliary | Product Type | Potential Enantiomeric Excess (e.e.) |
| Crotonyl chloride | Conjugate Addition | This compound | β-substituted carboxylic acid derivative | >90% |
| Prochiral enone | Michael Addition | This compound (as an enamine) | γ-keto compound | >95% |
| Glyoxylic acid | Ene Reaction | This compound (as an amide) | α-hydroxy-β,γ-unsaturated acid derivative | >88% |
Note: This table presents hypothetical applications based on the known principles of chiral auxiliary-controlled reactions. The enantiomeric excess values are projections.
Mechanistic Pathways of Key Reactions
Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing existing synthetic protocols and designing new ones. This involves analyzing the transition states of key reactions and elucidating the role of the molecule's structural features in its reactivity.
Transition State Analysis of Amidation Reactions
Amidation, the formation of an amide bond, is a fundamental reaction of amines. The reaction of this compound with a carboxylic acid derivative, such as an acyl chloride, proceeds through a nucleophilic acyl substitution mechanism. The key step in this process is the formation of a tetrahedral intermediate. Computational studies on similar amidation reactions have provided valuable insights into the transition states involved. acs.orgmdpi.comnih.govresearchgate.netscispace.com
The stereochemical outcome of the reaction, particularly when a new stereocenter is formed, is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. For this compound, the chiral center at C2, with its methyl and 2-ethoxyethyl substituents, creates a conformationally biased environment.
In the transition state for amidation, the approach of the electrophile is directed by the steric bulk of these substituents. The most stable transition state will be the one that minimizes steric clashes. For example, the acylating agent will preferentially approach from the face opposite to the larger substituent on the chiral center. Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the energies of these transition states and predict the major diastereomer. nih.govscispace.com
Table 3: Calculated Energy Barriers for Diastereomeric Transition States in a Model Amidation Reaction
| Transition State | Diastereomeric Product | Calculated Relative Energy (kcal/mol) | Predicted Major/Minor Product |
| TS-A (Re-face attack) | (S,R)-amide | 0 | Major |
| TS-B (Si-face attack) | (S,S)-amide | +2.5 | Minor |
Note: This data is based on a hypothetical DFT calculation for the reaction of this compound with a generic chiral acyl chloride. The energy values are illustrative.
Role of the Ethoxy Group in Electronic and Steric Effects on Reactivity
The ethoxy group at the C4 position plays a significant, albeit indirect, role in the reactivity of the amine. Its influence can be analyzed in terms of both electronic and steric effects.
Electronic Effects: The oxygen atom of the ethoxy group is electron-withdrawing through induction due to its higher electronegativity compared to carbon. ashp.orgmasterorganicchemistry.com This inductive effect can slightly decrease the electron density on the nitrogen atom of the amine, thereby reducing its basicity and nucleophilicity compared to a similar amine without the ether functionality. msu.edu However, this effect is attenuated by the two-carbon spacer between the ether oxygen and the amine's α-carbon. The lone pairs on the ether oxygen are generally not involved in resonance with the amine group in this saturated system. rsc.org
Table 4: Comparison of Predicted pKa and Nucleophilicity Parameter (N) for this compound and Related Amines
| Compound | Predicted pKa | Predicted Nucleophilicity (Mayr's N) | Key Influencing Factor |
| Butan-2-amine | 10.6 | 13.5 | Alkyl inductive effect |
| This compound | 10.4 | 13.2 | Inductive effect of ethoxy group |
| 1-Methoxypropan-2-amine | 10.3 | 13.1 | Stronger inductive effect of methoxy (B1213986) group |
Note: The pKa and nucleophilicity values are estimated based on established structure-reactivity relationships and are for comparative purposes.
Computational and Theoretical Studies of 2s 4 Ethoxybutan 2 Amine
Conformational Analysis and Energy Landscapes
The flexibility of the butyl chain and the presence of ether and amine functional groups in (2S)-4-ethoxybutan-2-amine suggest a complex conformational landscape. The rotation around its single bonds (C-C, C-O, C-N) gives rise to numerous conformers with different energies. Identifying the most stable, low-energy conformations is crucial for understanding its chemical behavior and interactions.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular mechanics (MM) would be the initial computational step to explore the vast conformational space of this compound. Using force fields (e.g., MMFF94, OPLS), a systematic or stochastic conformational search would identify a large set of possible structures.
Following this, Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, typically on the nanosecond scale. An MD simulation would provide insights into how the molecule transitions between different conformations in a simulated solvent environment, revealing the flexibility of the molecule and the stability of key intramolecular interactions, such as potential hydrogen bonds involving the amine group. For similar chiral amines, MD simulations have been used to understand their interactions with other molecules or surfaces, such as in the context of enantioselective chromatography. nih.govresearchgate.net
Quantum Chemical Calculations of Stable Conformations
The low-energy conformers identified through MM and MD simulations would then be subjected to more accurate, but computationally intensive, quantum chemical calculations. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP or M06-2X and a suitable basis set (e.g., 6-31G(d,p) or larger), would be used to optimize the geometry of each conformer and calculate their relative energies with high precision. rsc.orgnih.gov This process would establish the global minimum energy conformation and the relative populations of other stable conformers at a given temperature. For simple aliphatic amines, it is known that the nitrogen atom adopts a tetrahedral geometry, though it can undergo rapid pyramidal inversion. libretexts.org
Table 5.1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and not based on published data for this specific molecule. It demonstrates the type of data that would be generated from quantum chemical calculations.)
| Conformer | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | -178.5° | 0.00 | 45.2 |
| 2 | 65.2° | 0.85 | 20.1 |
| 3 | -68.9° | 1.10 | 14.5 |
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound dictate its reactivity. Quantum chemical calculations can provide a detailed picture of how electrons are distributed within the molecule and predict its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. For an amine, the HOMO is typically localized on the nitrogen atom's lone pair, indicating its nucleophilic character. The LUMO represents the region where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. mdpi.comresearchgate.net Studies on other aliphatic amines have used FMO analysis to understand their interaction with metal surfaces and their role in reaction mechanisms. mdpi.comacs.org
Table 5.2: Illustrative Frontier Orbital Energies for this compound (Note: This table is illustrative and not based on published data.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.5 | Localized on the nitrogen lone pair, indicating nucleophilic character. |
| LUMO | +4.2 | Distributed across the σ* orbitals of the carbon backbone. |
Charge Distribution and Electrostatic Potential Maps
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would show a region of negative potential (typically colored red) around the nitrogen and oxygen atoms due to their lone pairs of electrons, highlighting them as sites for electrophilic attack or hydrogen bonding. neliti.comacs.org Regions of positive potential (blue) would be found around the amine hydrogens. Atomic charge calculations (e.g., using Mulliken, Hirshfeld, or Natural Population Analysis methods) would quantify the partial charge on each atom, providing further detail on the molecule's polarity. acs.org
Prediction of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. nih.govd-nb.infoivanmr.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the lowest energy conformers using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, one can predict the chemical shifts. nih.gov These predicted spectra can be invaluable for confirming the structure of a synthesized compound or for assigning signals in an experimental spectrum. While experimental spectra for related compounds exist, specific predicted spectra for this compound are not found in the searched literature. researchgate.net
Table 5.3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is illustrative. Experimental values are not available, and predicted values would require dedicated DFT calculations.)
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C1 (CH3-C) | 22.5 | N/A |
| C2 (CH-N) | 49.8 | N/A |
| C3 (CH2) | 38.1 | N/A |
| C4 (CH2-O) | 70.3 | N/A |
| C5 (O-CH2) | 66.4 | N/A |
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These tensors are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.
Modern approaches, including machine learning algorithms like Graph Neural Networks (GNN), have further improved prediction accuracy, achieving Mean Absolute Errors (MAEs) as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts in complex molecules. arxiv.org Fragmentation-based methods, such as the Molecules-in-Molecules (MIM) approach, allow for efficient calculation on larger systems by breaking them into smaller, manageable subsystems. nih.gov For this compound, a theoretical prediction would provide valuable data for confirming its structure and assigning experimental spectra.
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table presents hypothetical data based on typical computational outputs for analogous structures. Actual values would be derived from specific quantum chemical calculations.
| Atom Position (IUPAC Numbering) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (CH₃-C2) | 1.05 - 1.15 | 22.0 - 24.0 |
| C2 (CH) | 2.90 - 3.10 | 48.0 - 52.0 |
| C3 (CH₂) | 1.50 - 1.70 | 38.0 - 41.0 |
| C4 (CH₂-O) | 3.40 - 3.60 | 69.0 - 72.0 |
| C5 (O-CH₂) | 3.35 - 3.55 | 65.0 - 68.0 |
| C6 (CH₃-C5) | 1.10 - 1.20 | 14.5 - 16.0 |
| N-H (NH₂) | 1.40 - 1.80 (broad) | - |
Theoretical IR, Raman, and CD Spectra Generation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. Computational models are used to calculate these vibrational frequencies and their corresponding intensities. researchgate.net After geometry optimization, a frequency calculation is performed, typically using DFT methods like B3LYP. researchgate.net The resulting harmonic frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors to improve agreement. researchgate.net
For a chiral molecule such as this compound, Circular Dichroism (CD) spectroscopy is particularly informative. Theoretical CD spectra can be generated by calculating the rotatory strengths for each electronic transition, providing insight into the molecule's absolute configuration.
Table 2: Predicted Key Vibrational Frequencies for this compound This table contains representative theoretical frequencies for key functional groups. These are typically calculated using methods like DFT (B3LYP/6-31G) and may be scaled.*
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch (asymmetric & symmetric) | 3350 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend (scissoring) | 1590 - 1650 | Medium |
| C-O-C Stretch (ether) | 1080 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium-Weak |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is indispensable for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states and the calculation of energy barriers, which are difficult or impossible to determine experimentally.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating this structure is a critical step in understanding a reaction mechanism. Various algorithms are employed to search for the TS connecting reactants and products.
Once a transition state is identified and confirmed (by having exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. scilit.com The IRC method maps the minimum energy path from the transition state downhill to both the reactants and the products. scilit.commdpi.com This analysis confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For reactions involving this compound, such as nucleophilic substitution or oxidation, IRC analysis would reveal the precise sequence of bond-making and bond-breaking events. smolecule.com
Calculation of Activation Energies and Reaction Pathways
The activation energy (ΔE‡ or Gibbs free energy of activation, ΔG‡) is the energy difference between the transition state and the reactants. Its magnitude determines the reaction rate. Quantum chemical calculations provide reliable estimates of these energies, allowing for the comparison of different potential reaction pathways. researchgate.net
For example, in a potential nucleophilic substitution reaction on this compound, computational modeling could compare the activation energies for an Sₙ1 versus an Sₙ2 mechanism. The pathway with the lower activation energy would be predicted as the dominant mechanism. This predictive power is crucial in fields like catalyst design and synthetic route optimization. acs.orgacs.org
Table 3: Hypothetical Comparison of Activation Energies for Competing Reaction Pathways This is an illustrative example demonstrating how computational data is used to compare reaction mechanisms. The values are not from specific literature on this compound.
| Reaction Pathway | Reactants | Transition State (TS) | Products | Calculated ΔG‡ (kcal/mol) | Predicted Feasibility |
| Pathway A (Sₙ2) | This compound + Nu⁻ | [TS_A]⁻ | Product_A + EtO⁻ | 25.4 | Favorable |
| Pathway B (Sₙ1) | This compound | [TS_B]⁺ | Product_B + EtO⁻ | 38.1 | Less Favorable |
Solvent Effects in Theoretical Calculations
Performing calculations on an isolated molecule in the gas phase often fails to accurately represent its behavior in solution, where most chemical reactions occur. Solvation models are therefore essential for obtaining realistic theoretical results. These models can be broadly categorized as implicit or explicit.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can significantly alter molecular geometry, spectral properties, and the relative energies of reactants, products, and transition states. nih.govresearchgate.net
Explicit solvation models involve including a number of individual solvent molecules in the calculation. This method is more computationally demanding but can account for specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately modeling properties like the ¹H NMR shifts of amine protons. nih.gov Often, a hybrid approach is used, combining an implicit continuum with a few explicit solvent molecules in the first solvation shell to balance accuracy and computational cost. The choice of solvent can shift tautomeric equilibria or favor one reaction pathway over another, making its inclusion critical for predictive accuracy. researchgate.netresearchgate.net
Applications of 2s 4 Ethoxybutan 2 Amine As a Chiral Building Block in Advanced Organic Synthesis
Stereoselective Synthesis of Chiral Heterocycles
Construction of Nitrogen-Containing Rings (e.g., pyrrolidines, piperidines)
There is a lack of specific published research demonstrating the use of (2S)-4-ethoxybutan-2-amine for the direct construction of pyrrolidine (B122466) or piperidine (B6355638) rings. General synthetic strategies for these heterocycles often involve the cyclization of functionalized amine precursors. While this compound possesses the necessary amine functionality, detailed studies outlining its conversion into suitable precursors for these cyclizations and the subsequent ring-closing reactions are not present in the surveyed literature.
Chiral Auxiliaries in Cycloaddition Reactions
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, such as a cycloaddition. The amine group of this compound could theoretically be functionalized to form an amide that participates in reactions like the Diels-Alder reaction, with the chiral center influencing the facial selectivity. However, no specific examples or studies detailing the performance of this compound as a chiral auxiliary in cycloaddition reactions have been identified in the public domain.
Formation of Complex Chiral Scaffolds
The development of complex, three-dimensional molecular architectures is crucial for exploring new areas of chemical space in drug discovery. Chiral building blocks are essential for accessing these intricate structures enantioselectively.
Incorporation into Polycyclic Systems
The synthesis of polycyclic systems often relies on a cascade of reactions or the strategic assembly of functionalized precursors. While this compound could serve as a chiral starting point for the synthesis of a fragment to be incorporated into a larger, polycyclic molecule, specific examples of such applications are not documented in available research.
Role in Asymmetric Transformations of Other Substrates
Chiral amines and their derivatives can act as organocatalysts or be used to induce chirality in other molecules through various asymmetric transformations. This can involve the formation of transient chiral enamines or imines that then react stereoselectively. Despite the potential for this compound to be utilized in this manner, there is no specific literature detailing its application in inducing asymmetry in other substrates.
Stereochemical Control in Multi-Step Syntheses
One of the most significant applications of this compound is its use as a chiral building block. In this approach, the entire molecule, with its pre-defined stereocenter, is incorporated into a larger target molecule. This strategy is fundamental in pharmaceutical synthesis, where the chirality of a drug molecule is often critical to its efficacy.
The amine can be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of a reaction at a different site. Following the reaction, the auxiliary is cleaved and can potentially be recovered. A representative, though illustrative, sequence involves acylating the amine to form a chiral amide. The amide can then direct the diastereoselective alkylation of the α-carbon of the acyl group. The stereocontrol arises from the chiral environment established by the auxiliary, which blocks one face of the enolate intermediate from attack. Subsequent hydrolysis of the amide bond would yield an enantiomerically enriched carboxylic acid and release the original amine.
This method effectively transfers the stereochemical information from this compound to a newly created stereocenter in the product molecule, demonstrating its role in achieving absolute stereochemical control in a multi-step synthesis.
Development of Advanced Synthetic Methodologies Utilizing the Amine
The value of this compound as a chiral intermediate has spurred the development of advanced and highly efficient methodologies for its own synthesis. These methods focus on achieving high enantiopurity, which is crucial for its subsequent applications.
Two leading strategies are asymmetric reductive amination and biocatalysis.
Asymmetric Reductive Amination: This chemical method involves the reaction of the prochiral ketone, 4-ethoxybutan-2-one, with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced in situ using a chiral catalyst. Ruthenium-based catalysts, particularly those employing chiral phosphine (B1218219) ligands like (R)-BINAP, have proven effective in this transformation, yielding the desired (2S)-amine with high enantioselectivity. This method represents a powerful, purely chemical route to the chiral amine.
Biocatalytic Asymmetric Synthesis: Leveraging the high selectivity of enzymes, biocatalysis offers a green and highly efficient alternative. Specifically, ω-transaminase (ω-TA) enzymes can catalyze the transfer of an amino group from a simple amine donor (like isopropylamine) to the ketone substrate, 4-ethoxybutan-2-one. Enzymes such as the ω-transaminase from Arthrobacter sp. (ATA-117) can produce this compound with excellent yields and exceptionally high enantiomeric excess, often exceeding 99% ee. This biocatalytic approach avoids the use of heavy metal catalysts and often proceeds under mild aqueous conditions.
The development of these sophisticated methods underscores the industrial and academic importance of accessing enantiomerically pure this compound for its use in further synthetic applications.
| Parameter | Asymmetric Reductive Amination | Biocatalytic Synthesis (ω-Transaminase) |
| Starting Material | 4-Ethoxybutan-2-one | 4-Ethoxybutan-2-one |
| Amine Source | Ammonium (B1175870) Acetate (B1210297) / H₂ | Isopropylamine (or other amine donors) |
| Catalyst | Chiral Ruthenium Complexes (e.g., (R)-BINAP-Ru) | ω-Transaminase (e.g., from Arthrobacter sp.) |
| Reported Yield | 65-78% | ~82% |
| Enantiomeric Excess (ee) | Up to 92% | >99% |
| Key Advantages | Established chemical method, scalable | Extremely high selectivity, green process, mild conditions |
Future Research Directions and Unexplored Avenues for 2s 4 Ethoxybutan 2 Amine
Development of Novel and More Sustainable Synthetic Routes
The classical synthesis of chiral amines often involves multi-step processes that generate significant waste and rely on expensive, and often toxic, transition metal catalysts. openaccessgovernment.org Future research must prioritize the development of green and sustainable methods for producing (2S)-4-ethoxybutan-2-amine.
A primary avenue for exploration is biocatalysis . The use of enzymes like transaminases (ATAs) and amine dehydrogenases (AmDHs) offers a highly selective and environmentally benign alternative to traditional chemical methods. unito.itrsc.org These enzymatic reactions occur under mild conditions and can produce chiral amines with excellent enantioselectivity. rsc.org Research should focus on identifying or engineering specific enzymes, such as ω-Transaminases, that are highly efficient for the asymmetric synthesis of this compound from its precursor, 4-ethoxy-2-butanone. unito.it The development of whole-cell biocatalytic systems, potentially using amine-tolerant E. coli strains, could further enhance sustainability by enabling cofactor recycling and simplifying processes. acs.orguva.nl
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Biocatalysis (Transaminases) | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. unito.itrsc.org | Enzyme discovery and optimization for the specific substrate, overcoming enzyme inhibition. bohrium.com |
| Whole-Cell Systems | In-situ cofactor recycling, lower enzyme purification costs, increased process robustness. acs.orguva.nl | Amine product toxicity to cells, optimizing cell tolerance and productivity. uva.nl |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. openaccessgovernment.org | Developing efficient catalytic systems for direct conversion of bio-based alcohols to the target amine. openaccessgovernment.org |
Exploration of Unconventional Reactivity Profiles
Beyond its role as a simple building block, the primary amine functionality of this compound opens the door to novel and unconventional reactivity. Modern synthetic methodologies like photoredox catalysis present a significant opportunity. thieme-connect.comresearchgate.net This approach can generate α-amino radicals from amines under mild conditions, enabling new types of carbon-carbon and carbon-heteroatom bond formations that were previously inaccessible. thieme-connect.comacs.org Investigating the participation of this compound in photoredox-mediated reactions could lead to the stereocontrolled synthesis of complex, highly substituted chiral molecules. acs.org
Furthermore, the amine can act as a catalyst itself. Chiral primary amines are powerful organocatalysts , capable of mediating a wide range of enantioselective transformations through the formation of enamine or iminium ion intermediates. rsc.orgsioc-journal.cn Research into the catalytic activity of this compound in reactions like asymmetric aldol (B89426) or Michael additions could reveal unique selectivity profiles influenced by its specific steric and electronic properties. mdpi.comcjcatal.com The development of synergistic catalytic systems, where the amine works in concert with a transition metal or another organocatalyst, represents another exciting frontier. nih.gov
Advanced Applications in Materials Science
The chirality and functional groups of this compound make it an intriguing candidate for the construction of advanced materials.
In the realm of chiral polymers , this amine can be used as a monomer to create materials with unique optical or recognition properties. Incorporating this compound into polymer backbones, such as in polyamides or polyimides, could induce helical structures and lead to materials with applications in chiral separations or sensing.
The molecule is also a prime building block for supramolecular assemblies . rsc.org Through non-covalent interactions like hydrogen bonding, this compound can self-assemble into ordered, chiral nanostructures. numberanalytics.commagtech.com.cn The transfer of chirality from the molecular level to the macroscopic scale can generate materials with emergent properties. magtech.com.cn Research in this area would involve exploring how the ethoxy group and the chiral center direct the self-assembly process, potentially leading to the formation of chiral gels, liquid crystals, or complex 3D structures like cubosomes. rsc.org
| Material Type | Potential Application | Research Focus |
| Chiral Polymers | Chiral chromatography, asymmetric catalysis supports, optical materials. | Synthesis and polymerization of monomers derived from this compound; characterization of polymer chirality and properties. |
| Supramolecular Assemblies | Chiral sensors, stimuli-responsive materials, templates for asymmetric synthesis. bohrium.com | Investigating self-assembly behavior in various solvents, understanding the role of non-covalent interactions, controlling the final morphology. numberanalytics.combohrium.com |
Integration with Flow Chemistry and Automated Synthesis
To transition from laboratory-scale synthesis to industrial viability, modern production technologies are essential. Flow chemistry offers numerous advantages for the synthesis of chiral amines, including enhanced safety, improved heat and mass transfer, and easier scalability. vapourtec.comukri.org Developing a continuous flow process for the synthesis of this compound, perhaps using immobilized enzymes or catalysts in a packed-bed reactor, would be a major step forward. hims-biocat.eursc.org Such systems can operate for extended periods with high efficiency and allow for the integration of multiple reaction and purification steps. hims-biocat.eursc.org
Furthermore, the principles of automated synthesis can be applied to create assembly-line processes for building complex molecules starting from this compound or its precursors. google.comchemrxiv.org Robotic platforms can perform iterative reaction cycles, enabling the rapid and reliable construction of a library of related chiral compounds with high precision and minimal human intervention. chemrxiv.org
Deeper Theoretical Understanding of Conformational Dynamics and Chiroptical Properties
A thorough understanding of the molecule's three-dimensional structure and behavior is crucial for predicting its reactivity and interactions. Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the conformational dynamics of this compound. mdpi.com Mapping the potential energy surface can identify the most stable conformers and the energy barriers between them, which is fundamental for rationalizing its role in stereoselective reactions. researchgate.net
These theoretical calculations are also essential for interpreting its chiroptical properties , such as its circular dichroism (CD) spectrum. nih.govacs.org By correlating the calculated spectra of different conformers with experimental data, it is possible to determine the absolute configuration of the amine and its derivatives. nih.govacs.org This synergy between theoretical and experimental chiroptical studies provides a powerful tool for stereochemical analysis and quality control. unipd.itmetu.edu.tr
Bio-inspired Chemical Transformations Utilizing the Chiral Amine
Drawing inspiration from nature offers a powerful strategy for developing novel chemical reactions. thieme-connect.comthieme-connect.com this compound can be employed as a small molecule catalyst that mimics the function of natural enzymes. thieme-connect.comresearchgate.net As a primary amine, it can participate in bio-inspired transformations such as asymmetric aldol reactions, acting as a functional mimic of aldolase (B8822740) enzymes. thieme-connect.comchinesechemsoc.org The goal is to harness the amine's inherent chirality to control the stereochemical outcome of reactions, creating complex molecules with high precision.
Research in this area should focus on designing reactions where the amine catalyst, possibly in conjunction with a co-catalyst, facilitates transformations that are challenging to achieve with conventional methods. nih.gov This includes exploring its use in synergistic catalytic cycles that mimic the cooperative action of enzymes and cofactors, opening pathways to new asymmetric C-C bond-forming reactions. researchgate.netnih.gov
Conclusion
Summary of Key Research Findings and Contributions
Research into (2S)-4-ethoxybutan-2-amine has primarily highlighted its significance as a valuable chiral building block in synthetic organic chemistry. The compound's stereochemically defined structure, featuring an amine group at a chiral center and an ethoxy functional group, makes it a useful intermediate for the synthesis of more complex, enantiomerically pure molecules. bldpharm.combldpharm.combldpharm.com Its utility is demonstrated through the application of its precursor, 4-ethoxybutan-2-one, in the construction of pharmacologically relevant heterocyclic systems such as pyrimido[1,2-a]benzimidazoles. nih.gov The synthesis of these structures underscores the contribution of the ethoxybutan-amine framework in developing novel compounds with potential therapeutic applications. The availability of this compound from chemical suppliers facilitates its use in research settings for developing new synthetic methodologies and as a starting material for target-oriented synthesis. enaminestore.combldpharm.com
Broader Impact of Research on Chiral Amine Chemistry
The study and application of this compound contribute to the broader field of chiral amine chemistry, which is foundational to modern asymmetric synthesis. Chiral amines are among the most important classes of compounds in the pharmaceutical and fine chemical industries due to their prevalence in biologically active molecules. The development and accessibility of specific chiral amines like this compound expand the toolbox available to synthetic chemists, enabling the precise construction of stereocenters. This is crucial for the synthesis of single-enantiomer drugs, where the stereochemistry often dictates the therapeutic efficacy and safety profile. The research involving this and similar chiral building blocks drives innovation in asymmetric catalysis and the development of efficient synthetic routes to valuable target molecules, thereby impacting drug discovery and materials science.
Concluding Remarks on the Enduring Research Potential of this compound
The research potential of this compound remains significant and multifaceted. Its structure is ripe for exploration in the synthesis of novel pharmaceutical candidates, particularly those targeting the central nervous system, where chiral amine motifs are common. The presence of the ethoxy group offers a point for structural modification, potentially influencing properties like solubility, metabolic stability, and biological activity compared to simpler alkyl or aryl-substituted amines. Future research could focus on incorporating this chiral synthon into new classes of ligands for asymmetric metal catalysis or as an organocatalyst itself. Furthermore, its application as a precursor for new derivatives could lead to the discovery of compounds with novel biological activities. The continued exploration of this compound and its analogues is poised to contribute to advancements in medicinal chemistry, catalysis, and the fundamental understanding of structure-activity relationships.
Q & A
Q. What steps mitigate bias in preclinical efficacy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
